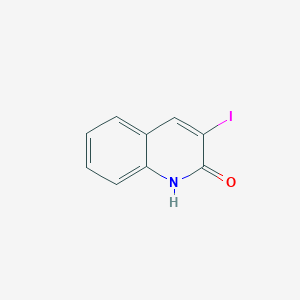

3-Iodoquinolin-2(1H)-one

説明

Historical Context and Structural Significance of Quinolin-2(1H)-ones

The history of quinolin-2(1H)-one is rooted in the study of natural products. Quinoline (B57606) alkaloids are abundant in nature, having been isolated from a variety of plant, microbial, and animal sources. semanticscholar.org The quinolin-2(1H)-one core, also known as carbostyril, is an isostere of coumarin (B35378) and exists in two tautomeric forms: the lactam and the lactim (phenolic) form, with the lactam form being predominant in the solid state. ulisboa.pt This structural feature is crucial to its chemical behavior and biological activity.

The significance of the quinolin-2(1H)-one scaffold lies in its status as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile ground for drug discovery. ulisboa.pt Indeed, this core is present in numerous natural and synthetic molecules with a broad spectrum of biological activities. ulisboa.ptresearchgate.net For instance, rebamipide (B173939) is an anti-ulcer agent, and repirinast (B1680522) is an antiallergic compound used for treating asthma. ulisboa.pt The growing recognition of the quinolin-2(1H)-one core's therapeutic potential has fueled extensive research into new synthetic methodologies to access and functionalize this versatile scaffold. ulisboa.ptresearchgate.net

Strategic Importance of Halogenated Quinolin-2(1H)-one Building Blocks

The introduction of a halogen atom onto the quinolin-2(1H)-one skeleton dramatically enhances its synthetic utility, transforming it into a versatile and strategically important building block. Halogenated organic compounds are pivotal in organic synthesis and drug discovery. daneshyari.com In the context of quinolin-2(1H)-ones, a halogen, particularly bromine or iodine, at the C3-position serves as a highly effective functional handle for a variety of transition metal-catalyzed cross-coupling reactions.

This strategic placement allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, providing a convergent and powerful approach to a diverse array of substituted quinolinones. daneshyari.com Palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions have been successfully applied to 3-haloquinolin-2(1H)-ones. daneshyari.comresearchgate.netnih.gov This capability enables synthetic chemists to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby accessing novel chemical space and creating libraries of compounds for biological screening. daneshyari.comacs.org The development of practical and scalable methods for synthesizing halo-quinolin-2(1H)-ones from inexpensive starting materials has further cemented their importance in both academic and industrial research. researchgate.netacs.org

Research Imperatives for 3-Iodoquinolin-2(1H)-one within Synthetic Chemistry

Within the class of halogenated quinolin-2(1H)-ones, the 3-iodo derivative stands out as a particularly reactive and versatile intermediate. The carbon-iodine bond is the most reactive of the halogens in many catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions and broader substrate scope.

The primary research imperative for this compound is its application as a key precursor for the synthesis of complex and potentially bioactive molecules. For example, it is a crucial starting material for preparing 3-aryl and 3-(heteroaryl)quinolin-2(1H)-ones, which are structural motifs found in compounds targeting critical proteins like Hsp90, a key player in cancer progression. daneshyari.comnih.gov The synthesis of these complex architectures is often achieved through Suzuki-Miyaura or Liebeskind-Srogl cross-coupling reactions, where the iodo-substituent is indispensable. nih.govacs.org

Furthermore, the reactivity of the 3-iodo position enables its participation in Heck reactions to introduce vinyl groups, which can then be used in subsequent transformations like Diels-Alder cycloadditions to build intricate polycyclic systems. researchgate.netnih.gov The overarching goal driving research into this compound is the efficient construction of molecular diversity around a proven pharmacophore, accelerating the discovery of new therapeutic agents and functional materials.

Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆INO |

| Molecular Weight | 271.05 g/mol |

| IUPAC Name | 3-iodo-1H-quinolin-2-one |

| CAS Number | 335649-85-9 |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)N2)I |

| InChIKey | ISNNDFAXILDTNJ-UHFFFAOYSA-N |

Structure

3D Structure

特性

IUPAC Name |

3-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNNDFAXILDTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465186 | |

| Record name | 3-iodo-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335649-85-9 | |

| Record name | 3-iodo-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodoquinolin 2 1h One

Direct Halogenation Protocols at C3

Direct C-H iodination at the C3 position of the quinolin-2(1H)-one scaffold is a common and atom-economical approach. These protocols leverage the inherent reactivity of the quinolinone ring system, employing electrophilic or oxidative conditions to achieve regioselective installation of the iodine atom.

Electrophilic iodination involves the reaction of the electron-rich quinolin-2(1H)-one ring with an electrophilic iodine source ("I+"). Molecular iodine (I₂) is the most fundamental, though weakest, electrophilic halogen and often requires activation by acids or oxidizing agents to enhance its reactivity. acsgcipr.org More potent and commonly employed electrophilic iodinating reagents include N-Iodo compounds such as N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIDMH). acsgcipr.org

The reaction typically proceeds by the attack of the C3 carbon of the quinolinone onto the electrophilic iodine species. The choice of reagent and reaction conditions is crucial to control selectivity and prevent side reactions like polyiodination. acsgcipr.org For instance, the iodination of activated aromatic compounds can be achieved using 1,3-diiodo-5,5-dimethylhydantoin (DIH) in conjunction with a thiourea (B124793) organocatalyst, which provides high regioselectivity and yields. organic-chemistry.org

| Reagent/System | Catalyst/Additive | General Conditions | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Mild conditions, short reaction times | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea Catalyst | Acetonitrile, mild conditions | organic-chemistry.org |

| Molecular Iodine (I₂) | Acids / Oxidants | Varies depending on activator | acsgcipr.org |

Oxidative iodination methods provide a powerful alternative for the direct C-H functionalization of quinolinones. These processes often involve a radical-based mechanism and can achieve high regioselectivity for the C3 position under metal-free conditions. rsc.org A notable method utilizes molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. acs.org

In a systematic study, various reaction parameters were optimized for the C3 iodination of quinoline (B57606). The combination of molecular iodine and TBHP in 1,2-dichloroethane (B1671644) (DCE) at 120 °C was identified as the optimal condition. acs.org The reaction is believed to proceed through a free radical pathway, which accounts for the high regioselectivity observed at the C3 position. acs.org This approach is operationally simple, demonstrates good functional group compatibility, and has been successfully applied to the gram-scale synthesis of 3-iodoquinoline (B1589721) derivatives. acs.orgacs.org

Table 2: Optimization of Oxidative Iodination Conditions for Quinoline

| Entry | Iodine Source | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | I₂ | TBHP | DCE | 120 | 85 |

| 2 | I₂ | K₂S₂O₈ | DCE | 120 | 65 |

| 3 | I₂ | (NH₄)₂S₂O₈ | DCE | 120 | 70 |

| 4 | KI | TBHP | DCE | 120 | 0 |

| 5 | I₂ | TBHP | Toluene | 120 | 62 |

| 6 | I₂ | - | DCE | 120 | 0 |

Data adapted from a study on the regioselective iodination of quinolines. acs.org

Research has consistently shown that direct C-H iodination protocols for quinolin-2(1H)-ones exhibit a strong preference for the C3 position. rsc.orgscispace.comnih.gov This regioselectivity is attributed to the electronic properties of the quinolinone ring. The C3 position is particularly electron-rich, making it the most susceptible site for attack by either an electrophilic iodine species or a radical intermediate. acs.org

Mechanistic studies suggest that in oxidative systems, such as those using TBHP, a radical pathway is likely operative. acs.org The selectivity for C3 over other positions, like C5, indicates that the reaction mechanism favors the formation of the C3-iodinated product. scispace.com The development of these regioselective methods is significant as it allows for the rapid and predictable synthesis of both electron-rich and electron-poor iodo-heteroaromatic compounds, which are crucial intermediates in synthetic chemistry. rsc.orgscispace.com

Cyclization-Based Syntheses Incorporating an Iodine Moiety

An alternative to direct halogenation is the construction of the quinolin-2(1H)-one ring from precursors that already contain an iodine atom or where iodination is concurrent with cyclization. These methods offer a different strategic approach to accessing the target molecule.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the formation of quinolinone scaffolds. nih.gov One such strategy involves the coupling and cyclization of appropriately substituted precursors. For instance, the reaction of 2-iodoanilines with α,β-unsaturated carbonyl compounds, catalyzed by palladium, can yield 3-substituted quinolin-2(1H)-ones. nih.gov

To specifically synthesize 3-iodoquinolin-2(1H)-one via this route, a strategy could involve the palladium-catalyzed annulation of a 2-amino-substituted aryl precursor with a three-carbon coupling partner that already bears an iodine atom at the appropriate position. A more direct approach involves the carbonylative annulation of 2-iodoanilines with internal alkynes, which can lead to the formation of 3,4-disubstituted quinolin-2(1H)-ones. nih.gov By carefully selecting an iodinated alkyne, this methodology could be adapted for the synthesis of 3-iodo derivatives.

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, acting as environmentally friendly oxidants and mediators for various transformations, including heterocyclizations. nih.govacs.org A key strategy for synthesizing iodinated quinolin-2-ones involves the hypervalent iodine(III)-mediated intramolecular iodocyclization of N-arylpropynamides. nih.gov

In this process, a hypervalent iodine reagent, such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂), activates the alkyne moiety of the N-arylpropynamide substrate. This activation facilitates an intramolecular attack from the amide nitrogen onto the alkyne, leading to the formation of the quinolinone ring. Concurrently, an iodine atom from an external source or the reagent itself is incorporated at the C3 position. This method provides a divergent pathway to either iodinated quinolin-2-ones or spiro acs.orgnih.govtrienones, depending on the reaction conditions and substrate structure. nih.gov This approach is notable for its ability to construct the complex heterocyclic core and install the C3-iodine in a single, efficient step.

Copper-Catalyzed Cascade Reactions Yielding 3-Iodoquinolin-2(1H)-ones

Copper catalysis has enabled the development of one-pot, multi-component reactions for the modular synthesis of functionalized 2-quinolones. nih.gov A notable example involves a three-component annulation designed around a cascade of reactions: an initial SN2 reaction, followed by a Knoevenagel condensation, and culminating in a C–N bond formation. nih.gov This approach utilizes 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles as the core components. nih.gov A novel catalytic system employing copper powder with 2-picolinic acid was identified as highly effective for this transformation. nih.gov This method is characterized by its high efficiency, broad functional group compatibility, scalability, and step-economy. nih.gov

In a specific application of this methodology to produce this compound, a related synthesized compound is treated with sodium iodide (NaI) and iron(III) chloride (FeCl3) in a tetrahydrofuran (B95107) (THF) and water mixture at room temperature. nih.gov

Metal-Free Cycloaddition and Annulation Routes for Iodoquinolinone Synthesis

In the pursuit of more sustainable and economical synthetic methods, metal-free approaches for quinoline and quinolinone synthesis have gained significant attention. These routes often rely on cascade or cycloaddition reactions that avoid the use of transition metals. mdpi.comorganic-chemistry.org

One such strategy involves a three-component cascade annulation of readily available aryl diazonium salts, nitriles, and alkynes. organic-chemistry.org This method proceeds without any catalyst or additive, making it both cost-effective and environmentally benign. The reaction is believed to proceed through the in-situ formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes to directly yield multiply substituted quinolines without a subsequent oxidation step. organic-chemistry.org The process is rapid and demonstrates compatibility with a variety of functional groups on all three components. organic-chemistry.org While not explicitly detailed for this compound, the versatility of this annulation suggests its potential applicability for constructing the core iodo-substituted quinoline framework.

Other metal-free strategies include variations on classical methods like the Skraup and Friedländer syntheses, which have been modernized through the use of microwave irradiation or ionic liquids to improve efficiency and reaction conditions. mdpi.com Furthermore, novel [3+2] and [5+1] cycloaddition reactions have been developed for synthesizing related heterocyclic systems, showcasing the ongoing innovation in metal-free annulation chemistry. rsc.orgrsc.org

Iodination/Amidation Cascade from Quinolinium Salts for 3-Iodo-N-alkyl Quinolinone Synthesis

A highly efficient cascade process has been developed for the synthesis of 3-iodo-N-alkyl quinolinones starting from N-alkyl quinolinium iodide salts. acs.orgnih.govacs.org This method utilizes sodium periodate (B1199274) (NaIO4) to mediate a sequential iodination and amidation reaction. acs.orgfigshare.com The transformation exhibits high regioselectivity, exclusively functionalizing the C3 position, and demonstrates good tolerance for various functional groups. acs.orgacs.org

The reaction is typically carried out in a mixture of 1,2-dichloroethane (DCE) and water, with potassium acetate (B1210297) (KOAc) and acetic acid (HOAc) also present, at a temperature of 80 °C. acs.org This protocol has proven effective for a range of substituted N-methylquinolinium salts, affording the desired 3-iodo-1-methylquinolin-2(1H)-one derivatives in moderate to good yields. acs.org For instance, substrates with electron-donating or electron-withdrawing groups on the aryl ring are tolerated, although they may lead to slightly lower yields. acs.org The scalability of this procedure has also been demonstrated. acs.org This protocol is also applicable to isoquinolinium salts, providing a route to 4-iodo-N-alkyl isoquinolinones. acs.orgfigshare.com

Table 1: Substrate Scope for NaIO4-Mediated Iodination/Amidation of N-Methylquinolinium Salts acs.org

| Entry | Substituent on Quinolinium Salt (at C6) | Product | Yield (%) |

| 1 | H | 3-iodo-1-methylquinolin-2(1H)-one | 75 |

| 2 | Phenyl | 3-iodo-1-methyl-6-phenylquinolin-2(1H)-one | 82 |

| 3 | Methyl | 3-iodo-1,6-dimethylquinolin-2(1H)-one | 71 |

| 4 | tert-Butyl | 6-(tert-butyl)-3-iodo-1-methylquinolin-2(1H)-one | 65 |

| 5 | Methoxy | 3-iodo-6-methoxy-1-methylquinolin-2(1H)-one | 58 |

| 6 | Fluoro | 6-fluoro-3-iodo-1-methylquinolin-2(1H)-one | 41 |

| 7 | Chloro | 6-chloro-3-iodo-1-methylquinolin-2(1H)-one | 35 |

| 8 | Bromo | 6-bromo-3-iodo-1-methylquinolin-2(1H)-one | 43 |

Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones

The development of scalable and practical synthetic routes is crucial for the large-scale production of important heterocyclic compounds. A robust two-step sequence has been established for the synthesis of halo quinolin-2(1H)-ones from inexpensive starting materials. acs.orgresearchgate.net

Two-Step Sequence from Halo Anilines and Acylating Agents

This practical synthesis commences with the acylation of readily available halo anilines with methyl 3,3-dimethoxypropionate. acs.orgresearchgate.net This initial step is performed under basic conditions and typically proceeds in quantitative yields. acs.org The resulting crude amide intermediate is then subjected to cyclization in sulfuric acid to furnish the desired halo quinolin-2(1H)-one. acs.orgresearchgate.net

Reactivity and Transformational Chemistry of 3 Iodoquinolin 2 1h One

Palladium-Catalyzed Cross-Coupling Reactions at the C3-I Position

The electron-deficient nature of the quinolinone ring, coupled with the reactivity of the carbon-iodine bond, makes the C3-position an ideal site for palladium-catalyzed cross-coupling reactions. These transformations provide efficient and modular routes to introduce a wide range of substituents, thereby enabling systematic structure-activity relationship studies and the development of novel molecular architectures.

Heck Reactions of 3-Iodoquinolin-2(1H)-one for C-C Bond Formation

The Heck reaction, a cornerstone of palladium-catalyzed C-C bond formation, has been successfully applied to this compound for the introduction of alkenyl groups at the C3-position. This reaction typically involves the coupling of the iodoquinolinone with an alkene in the presence of a palladium catalyst and a base.

Detailed research has demonstrated the feasibility of coupling this compound with various alkenes. For instance, the reaction with 2-methyl-3-buten-2-ol (B93329) provides a pathway to isoprenylated quinolinones. nih.gov The conditions for these reactions are generally mild and tolerate a range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methyl-3-buten-2-ol | Pd(OAc)₂ | Et₃N | DMF | 100 | - | nih.gov |

Sonogashira Couplings with this compound Precursors for C-C Bond Formation

The Sonogashira coupling provides a powerful method for the introduction of alkynyl moieties onto the quinolinone core, leading to the formation of valuable intermediates for further transformations or compounds with interesting photophysical properties. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

A notable example is the coupling of 6-bromo-3-iodoquinolin-2(1H)-one with phenylacetylene. wikipedia.org The greater reactivity of the C-I bond compared to the C-Br bond allows for selective Sonogashira coupling at the C3-position. This reaction proceeds with high efficiency, affording the corresponding 3-alkynylquinolinone in excellent yield. wikipedia.org

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | - | 60 | 2 | 95 | wikipedia.org |

Suzuki-Miyaura Couplings of this compound for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. While direct Suzuki-Miyaura coupling at the C3-position of this compound has been explored, a prominent application involves sequential cross-coupling strategies on dihalogenated quinolinones.

In a sequential coupling approach, the more reactive C3-iodo group can first undergo a Sonogashira coupling, followed by a Suzuki-Miyaura coupling at a less reactive C6-bromo position. For instance, the product of the Sonogashira coupling of 6-bromo-3-iodoquinolin-2(1H)-one can be further subjected to Suzuki-Miyaura conditions with various arylboronic acids to introduce an aryl group at the C6-position, demonstrating the utility of this orthogonal functionalization strategy. wikipedia.org

| Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Arylboronic acids | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF | 120 (MW) | 30 | 80-92 | wikipedia.org |

Other Palladium-Catalyzed C-C Bond Formations (e.g., Carbonylative Annulation)

Beyond the classical cross-coupling reactions, this compound can participate in more complex palladium-catalyzed transformations, such as carbonylative annulation reactions. These reactions involve the incorporation of carbon monoxide (CO) to construct new ring systems.

A significant example is the carbonylative amination of this compound. wikipedia.org In this process, under microwave irradiation and using molybdenum hexacarbonyl as a solid CO source, the iodoquinolinone reacts with anilines in the presence of a palladium catalyst to afford 3-carboxamidoquinolin-2(1H)-one derivatives in good to excellent yields. This method offers a convenient route to amide-functionalized quinolinones. wikipedia.org

| Amine | CO Source | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Anilines | Mo(CO)₆ | Pd(dppf)Cl₂ | - | 100 (MW) | 20 | 75-90 | wikipedia.org |

C-Heteroatom Bond Formations Involving the C3-I Moiety

The utility of this compound extends to the formation of carbon-heteroatom bonds, providing access to quinolinone derivatives with diverse functionalities and potential biological activities.

C-N Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C-N bonds, and it has been successfully applied to this compound. This reaction allows for the introduction of a wide variety of nitrogen-based nucleophiles at the C3-position.

Under microwave irradiation, the coupling of this compound with primary amines proceeds rapidly and in high yields using a palladium catalyst and a suitable ligand such as BINAP. wikipedia.org For more sterically demanding amines, such as tert-butylamine, the use of bulkier phosphine (B1218219) ligands like DavePhos is necessary to achieve comparable efficiency. wikipedia.org This methodology provides a direct and efficient route to 3-aminoquinolin-2(1H)-one derivatives.

| Amine | Catalyst System | Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Primary amines | Pd₂(dba)₃ | BINAP | Toluene | 110 (MW) | 15 | >85 | wikipedia.org |

| tert-Butylamine | Pd₂(dba)₃ | DavePhos | Toluene | 110 (MW) | 15 | >85 | wikipedia.org |

C-O Bond Formations (e.g., Phenol (B47542) and Alkoxy Derivatization)

The formation of a C-O bond at the C3 position of this compound, typically through coupling with phenols or alcohols, is a key transformation for creating aryl ether and alkoxy derivatives. These reactions generally fall under the category of Ullmann-type condensations or Buchwald-Hartwig C-O couplings.

The Ullmann condensation involves the use of a copper catalyst, often in combination with a ligand and a base, at elevated temperatures. wikipedia.org This method is a classic approach for the formation of diaryl ethers from aryl halides and phenols. For alkoxy derivatization, the reaction can be performed with various alcohols. Modern protocols often utilize ligands such as N,N-dimethylglycine to facilitate the coupling at milder temperatures. organic-chemistry.org

Alternatively, palladium-catalyzed Buchwald-Hartwig amination chemistry has been extended to include C-O bond-forming reactions, providing a powerful and often more general route to aryl ethers. These reactions employ a palladium catalyst with specialized phosphine ligands. While specific examples detailing the C-O coupling of this compound were not prevalent in the surveyed literature, the general applicability of these methods to a wide range of aryl iodides suggests their utility for this substrate. The reaction would typically involve reacting this compound with a desired phenol or alcohol in the presence of a suitable catalyst system (e.g., CuI or a Pd complex), a base (e.g., K₂CO₃, Cs₂CO₃), and a high-boiling point solvent like DMF or dioxane.

Table 1: Representative Conditions for Ullmann-Type C-O Coupling of Aryl Iodides Note: This table is based on general procedures for aryl iodides, as specific examples for this compound are not detailed in the cited literature.

| Aryl Iodide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| General Ar-I | Phenol | CuI / Ligand | K₂CO₃ / Cs₂CO₃ | DMF / Dioxane | 100-160 |

| General Ar-I | Alcohol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Alcohol | 110 |

C-S Bond Formations (e.g., Thioetherification)

The construction of C-S bonds via the reaction of this compound with thiols is a well-established transformation, providing access to 3-(arylthio)- and 3-(alkylthio)quinolin-2(1H)-ones. These thioetherification reactions are typically accomplished using copper-catalyzed Ullmann-type coupling conditions.

Research has demonstrated the efficacy of this transformation on the closely related 3-iodoquinoline (B1589721) scaffold, which serves as an excellent model for the reactivity of this compound. In these procedures, 3-iodoquinoline is reacted with various substituted benzenethiols in the presence of a copper(I) iodide (CuI) catalyst, a ligand such as N,N'-dimethylethylenediamine, and a base. The reaction proceeds efficiently to afford the corresponding 3-(phenylthio)quinoline products in good yields. The conditions are generally tolerant of a range of functional groups on the benzenethiol (B1682325) partner.

Table 2: Copper-Catalyzed Thioetherification of 3-Iodoquinoline with Substituted Benzenethiols

| Benzenethiol Derivative | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Benzenethiol | CuI / N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | Good |

| 2-Cyanobenzenethiol | CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 90 |

| 3-Cyanobenzenethiol | CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 84 |

Radical-Mediated Transformations of this compound

The involvement of this compound in radical-mediated transformations is a less documented area of its chemistry compared to its use in cross-coupling reactions. Aryl iodides can serve as precursors to aryl radicals under various conditions, including photoredox catalysis or reactions involving radical initiators. These aryl radicals can, in principle, participate in subsequent addition or cyclization reactions.

For instance, radical cyclizations are a known method for synthesizing dihydroquinolin-2-one ring systems, often starting from α-halo-ortho-alkenyl anilides. wikipedia.org However, reactions that begin with the pre-formed this compound scaffold and utilize the C-I bond to initiate a radical cascade are not extensively reported in the literature. The development of modern photochemical methods may open new avenues for exploring the radical reactivity of this substrate in the future.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) on the vinylic C-I bond of this compound is generally challenging due to the electron-rich nature of the π-system. Consequently, nucleophilic substitution at the C3 position is almost exclusively achieved through transition-metal catalysis, which operates via a different mechanism involving oxidative addition and reductive elimination cycles. These powerful cross-coupling reactions allow the iodine atom to be replaced by a wide array of carbon- and heteroatom-based nucleophiles.

Prominent among these are palladium-catalyzed C-C bond-forming reactions such as the Sonogashira and Suzuki couplings.

The Sonogashira reaction facilitates the coupling of the C3 position with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, providing a direct route to 3-alkynyl-quinolin-2(1H)-one derivatives. wikipedia.org The reactivity of aryl iodides in Sonogashira couplings is typically high, allowing the reaction to proceed under relatively mild conditions. wikipedia.org

The Suzuki reaction is another cornerstone of C-C bond formation, coupling this compound with organoboron compounds, such as boronic acids or their esters. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. It requires a palladium catalyst and a base to activate the organoboron species for transmetalation. wikipedia.orglibretexts.org The reactivity order for the halide partner is I > Br > Cl, making this compound an ideal substrate for this transformation. yonedalabs.com

These metal-catalyzed nucleophilic substitution reactions represent the most significant aspect of the transformational chemistry of this compound, enabling its use as a key intermediate in the synthesis of more complex molecular architectures.

Table 3: Representative Palladium-Catalyzed Nucleophilic Substitution (C-C Coupling) Reactions of Aryl Iodides Note: This table is based on general procedures for aryl iodides, as these represent the primary methods for nucleophilic substitution on the this compound scaffold.

| Reaction Name | Nucleophile Type | Catalyst System | Base | Solvent |

| Sonogashira Coupling | Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), CuI | Amine (e.g., Et₃N) | THF / DMF |

| Suzuki Coupling | Boronic Acid / Ester | Pd complex (e.g., Pd(PPh₃)₄), Ligand | Carbonate / Phosphate | Toluene / Dioxane / Water |

Mechanistic Investigations into 3 Iodoquinolin 2 1h One Synthesis and Reactivity

Elucidation of Reaction Pathways for Iodination at C3

The introduction of an iodine atom at the C3 position of the quinolin-2(1H)-one scaffold is a key synthetic step. Mechanistic studies have focused on understanding the regioselectivity of this process and the nature of the iodinating species. Two primary pathways, a radical-based mechanism and an electrophilic substitution mechanism, have been proposed.

A direct C-H iodination protocol has been developed that demonstrates high selectivity for the C3 position of quinolones. scispace.comresearchgate.net Mechanistic investigations suggest this transformation proceeds through a radical pathway. scispace.com The reaction is typically initiated by an oxidizing agent, which generates an iodo radical (I•) in situ from an iodine source like sodium iodide. researchgate.net This highly reactive radical then abstracts a hydrogen atom from the C3 position of the quinolin-2(1H)-one ring. This position is favored due to the stability of the resulting C3-centered radical intermediate. scispace.com The subsequent reaction of this intermediate with an iodine source completes the iodination and regenerates the radical species to continue the chain reaction.

Alternatively, electrophilic iodination pathways are also common, particularly with reagents like N-Iodosuccinimide (NIS). researchgate.netmanac-inc.co.jp In these cases, the reaction can be catalyzed by an acid, which activates the NIS to generate a more potent electrophilic iodine species. manac-inc.co.jporganic-chemistry.org This electrophile is then attacked by the electron-rich quinolone ring. The preference for C3 substitution in this pathway is governed by the electronic properties of the quinolone system, where the C3 position is often a site of high electron density, making it susceptible to electrophilic attack. researchgate.net Some iron(III)-catalyzed methods using NIS also proceed via activation of the iodinating agent to enhance its electrophilicity. acs.org

| Iodination Method | Proposed Mechanism | Key Features | Typical Reagents |

| Direct C-H Iodination | Radical | C3 selectivity is driven by the stability of the C3 radical intermediate. scispace.com | NaI, K₂S₂O₈ |

| N-Iodosuccinimide | Electrophilic | Often acid-catalyzed to generate a potent electrophilic iodine species. organic-chemistry.org | NIS, Trifluoroacetic acid |

| Iron-Catalyzed Iodination | Electrophilic | A Lewis acid catalyst activates NIS to increase its electrophilicity. acs.org | NIS, FeCl₃ |

Understanding Catalytic Cycles in Palladium-Catalyzed Transformations of 3-Iodoquinolin-2(1H)-one

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. nih.gov The efficacy of these transformations is best understood through the fundamental palladium catalytic cycle, which generally involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. nobelprize.orgyoutube.com

The catalytic cycle typically begins with a palladium(0) complex. youtube.com

Oxidative Addition: The first and often rate-determining step involves the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound. nobelprize.org This forms a square planar organopalladium(II) intermediate, where both the quinolinone moiety and the iodide are bonded to the palladium center. youtube.com

Transmetalation: In this step, the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium(II) complex. nobelprize.org This displaces the iodide ligand and results in a new di-organopalladium(II) intermediate where both organic partners are bound to the same palladium atom. nobelprize.orgyoutube.com

Reductive Elimination: This is the final, bond-forming step. The two organic groups on the palladium(II) complex couple together, forming the new C-C bond and the final product. youtube.com Simultaneously, the palladium is reduced from its +2 oxidation state back to the active Pd(0) catalyst, which can then enter a new cycle. youtube.com

This general cycle is applicable to a variety of transformations, including the Heck reaction, where this compound is coupled with an alkene. nih.gov

Studies on Reactive Intermediates and Transition States in Functionalization Reactions

The detailed understanding of a reaction mechanism requires the identification and characterization of short-lived reactive intermediates and the high-energy transition states that connect them.

In the radical iodination of quinolin-2(1H)-one, the key reactive intermediate is the C3-centered quinolone radical . scispace.com The stability of this intermediate is a primary factor dictating the regioselectivity of the reaction. Experimental evidence for radical intermediates can be obtained through radical trapping experiments, for example, using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govfrontiersin.org The detection of a TEMPO-adduct provides strong support for the involvement of a radical species.

For palladium-catalyzed reactions , the primary reactive intermediates are the organopalladium species within the catalytic cycle. researchgate.net These include:

The Oxidative Addition Product: A σ-complex where the C3 carbon of the quinolinone is directly bonded to a Pd(II) center. This species is crucial as it brings the quinolinone scaffold into the catalytic cycle. nih.gov

The Transmetalation Product: A di-organopalladium(II) species where both the quinolinone and the coupling partner are attached to the palladium. The geometry of this intermediate is critical for the subsequent reductive elimination step.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. rsc.org These methods allow for the in-silico modeling of reaction pathways, providing detailed information about structures and energies of all species involved, including transient intermediates and transition states. nih.gov

For the reactions involving this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energy of the system as the reaction progresses, a potential energy surface can be constructed. This map reveals the most likely reaction pathway as the one with the lowest energy barriers.

Characterize Stationary Points: DFT can be used to optimize the geometries of reactants, intermediates, transition states, and products. nih.gov Frequency calculations can then confirm the nature of these stationary points (minima for stable species, first-order saddle points for transition states).

Determine Activation Barriers: The energy difference between the reactants and the transition state for a given step is the activation energy. science.gov Comparing the activation energies for different possible pathways (e.g., radical vs. electrophilic iodination) can help determine which mechanism is more favorable under specific conditions.

Analyze Electronic Structure: Methods like Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping can provide insights into the reactivity of the molecule. nih.govrsc.org For example, the location of the Highest Occupied Molecular Orbital (HOMO) can indicate the site of electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) can suggest the site of nucleophilic attack. This information helps rationalize the observed regioselectivity in reactions.

Computational studies on related quinoline (B57606) derivatives have successfully been used to correlate theoretical calculations with experimental observations, such as spectroscopic data (NMR, IR), providing confidence in the accuracy of the modeled structures and electronic properties. nih.govuantwerpen.be

| Computational Parameter | Significance in Mechanistic Studies |

| Activation Energy (ΔE‡) | Determines the rate of a reaction step; lower barriers indicate faster kinetics. |

| Reaction Enthalpy (ΔH) | Indicates whether a reaction step is exothermic or endothermic. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity and position of equilibrium for a reaction. |

| HOMO/LUMO Energies | The energy gap indicates chemical reactivity; orbital shapes show sites for electrophilic/nucleophilic attack. rsc.org |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov |

Advanced Synthetic Applications of 3 Iodoquinolin 2 1h One As a Versatile Intermediate

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The 3-iodoquinolin-2(1H)-one core is an exceptional building block for the synthesis of intricate heterocyclic systems where the quinolinone ring is fused with other carbocyclic or heterocyclic moieties. These fused systems are of significant interest due to their presence in various biologically active natural products and pharmaceutical agents. Key strategies involve intramolecular cyclization reactions or tandem cross-coupling/cyclization sequences.

One of the most effective methods for constructing fused rings is through Sonogashira coupling of this compound with terminal alkynes, which generates 3-alkynyl-2-quinolone intermediates. These intermediates are primed for subsequent intramolecular cyclization. For example, the coupling with various terminal alkynes, followed by a regioselective cyclization, can afford furo[3,2-c]quinolines. researchgate.net This transformation is particularly valuable as the furoquinoline core is a common motif in a class of natural products known as furoquinoline alkaloids. researchgate.net

Similarly, this strategy can be extended to construct other fused systems. The reaction of this compound with appropriate bifunctional reagents can lead to the formation of pyrano[2,3-b]quinolines and pyrrolo[2,3-b]quinolines. researchgate.netnih.govrsc.org For instance, an intramolecular Heck reaction of a this compound derivative bearing a tethered alkene can facilitate the formation of a new carbocyclic ring fused to the quinolinone core. Furthermore, post-Ugi modification strategies have been employed to synthesize uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, showcasing the modularity of building complex systems from simpler quinolinone precursors. nih.govrsc.org

The table below summarizes representative examples of fused heterocyclic systems synthesized from quinolinone precursors.

| Fused System | Synthetic Strategy | Key Intermediate | Ref. |

| Furo[3,2-c]quinolines | Sonogashira coupling / Cyclization | 3-Alkynyl-quinolin-4(1H)-one | researchgate.net |

| Pyrano[3,2-c]quinolones | Acid-catalyzed tandem reaction | 4-Hydroxy-quinolin-2(1H)-one | nih.gov |

| Pyrrolo[3,4-b]quinolin-1-ones | Post-Ugi modification / Cyclization | Ugi-adduct | nih.govrsc.org |

| Pyrido-fused heterocycles | Intramolecular Cyclization | Alkynylheteroaromatic substrate | nih.gov |

Synthesis of Diversely Functionalized Quinolin-2(1H)-one Derivatives

The iodine atom at the C3-position of this compound serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and molecular fragments. This capability is crucial for generating libraries of quinolinone derivatives for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various organoboron reagents, such as boronic acids or their esters. libretexts.orgorganic-chemistry.org It allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3-position. The reaction typically proceeds under mild conditions with a palladium catalyst and a base, offering broad functional group tolerance. organic-chemistry.orgnih.govyoutube.com This method is particularly powerful for synthesizing 3-aryl and 3-heteroaryl quinolin-2(1H)-ones, which are scaffolds of interest in medicinal chemistry. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. wikipedia.orgyoutube.com This reaction, co-catalyzed by palladium and copper(I), is highly efficient for synthesizing 3-alkynyl-quinolin-2(1H)-ones. nih.govresearchgate.net These products are not only valuable final compounds but also serve as versatile intermediates for further transformations, such as the construction of fused heterocyclic systems as discussed previously, or for click chemistry applications. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with alkenes to form 3-alkenyl-quinolin-2(1H)-ones. organic-chemistry.org This reaction provides a direct method for vinylation of the quinolinone core. researchgate.netdntb.gov.ua The resulting conjugated system can be a key structural element in biologically active molecules or can be used in subsequent cycloaddition reactions to build more complex frameworks.

The following table provides an overview of these key cross-coupling reactions for the functionalization of the quinolin-2(1H)-one core.

| Reaction | Coupling Partner | Product Type | Key Features | Ref. |

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | 3-Aryl/Heteroaryl-quinolin-2(1H)-one | Mild conditions, broad substrate scope | libretexts.orgnih.gov |

| Sonogashira | Terminal Alkyne (e.g., H−C≡C−R) | 3-Alkynyl-quinolin-2(1H)-one | Efficient C(sp²)-C(sp) bond formation | wikipedia.orgnih.gov |

| Heck | Alkene (e.g., H₂C=CHR) | 3-Alkenyl-quinolin-2(1H)-one | Direct vinylation of the quinolinone core | organic-chemistry.orgresearchgate.net |

Preparative Routes to Quinoline (B57606) Alkaloid Analogs

Many naturally occurring alkaloids feature a quinoline or quinolinone core, and their biological activities have inspired the synthesis of numerous structural analogs. This compound is a strategic starting material for accessing analogs of several classes of quinoline alkaloids, particularly those containing fused heterocyclic systems.

Furoquinoline Alkaloid Analogs: Furoquinoline alkaloids, such as dictamnine (B190991) and skimmianine (B1681810), are characterized by a furo[2,3-b]quinoline (B11916999) skeleton. researchgate.netnih.govresearchgate.net The synthesis of this core structure can be efficiently achieved from this compound. A common strategy involves a Sonogashira coupling with a terminal alkyne bearing a protected hydroxyl group (e.g., propargyl alcohol). The resulting 3-(hydroxyalkynyl)-quinolin-2(1H)-one intermediate can then undergo an intramolecular cyclization to form the furan (B31954) ring, yielding the furo[2,3-b]quinoline scaffold. By varying the substituents on the quinolinone ring or the alkyne partner, a diverse range of analogs of skimmianine and other furoquinoline alkaloids can be prepared for biological evaluation. researchgate.net

Pyrroloquinoline Alkaloid Analogs: Natural products like trigonoine B and marinoquinolines possess a pyrrolo[2,3-c]quinoline framework. beilstein-journals.orgnih.gov Synthetic routes to analogs of these alkaloids can be envisioned starting from this compound. For example, a Buchwald-Hartwig or Ullmann-type coupling with a protected aminating agent could install a nitrogen-based functionality at the C3-position. Subsequent elaboration and intramolecular cyclization could then be used to construct the fused pyrrole (B145914) ring, providing access to the core structure of these alkaloids. The versatility of cross-coupling reactions allows for the introduction of various substituents, facilitating the synthesis of a library of analogs for exploring their therapeutic potential.

The strategic application of this compound in these synthetic routes underscores its importance as a key intermediate in natural product synthesis and medicinal chemistry. researchgate.netuchicago.eduuchicago.edu

Future Directions and Emerging Research Avenues for 3 Iodoquinolin 2 1h One

The landscape of organic synthesis and medicinal chemistry is continually evolving, driven by the need for more efficient, sustainable, and precise methods for creating complex molecules. For a versatile scaffold like 3-Iodoquinolin-2(1H)-one, future research is poised to capitalize on emerging technologies and methodologies. These advancements aim to refine its synthesis, enhance its utility as a building block, and deepen the understanding of its chemical behavior, ultimately paving the way for novel applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-Iodoquinolin-2(1H)-one?

A common method involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with indolylboronic acids using Pd(PPh₃)₄ as a catalyst under optimized conditions minimizes side reactions like deboronation . Additionally, iodination of quinolin-2(1H)-one precursors via halogen exchange (e.g., chloroiodopropane substitution) can yield the iodo derivative .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Characterization typically employs single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the iodinated position and lactam ring geometry. Complementary techniques include ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry for molecular weight validation .

Q. What safety precautions are critical when handling this compound derivatives?

Due to the reactivity of iodine and potential toxicity of intermediates, use personal protective equipment (PPE), ensure proper ventilation, and follow protocols for handling hydroiodic acid byproducts. Safety data sheets (SDS) recommend storing iodinated compounds in amber glass under inert gas to prevent photodecomposition .

Q. How are substituents introduced at the 3-position of quinolin-2(1H)-one scaffolds?

Nucleophilic displacement reactions are widely used. For instance, chloro- or bromo-quinolinones react with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile with catalytic KI at 60°C to install substituents .

Q. What analytical methods are used to assess purity in iodinated quinolinone derivatives?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm and thin-layer chromatography (TLC) using iodine vapor visualization are standard. Quantification of residual palladium in cross-coupled products requires inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How do electronic effects of the 3-iodo group influence reactivity in cross-coupling reactions?

The iodine atom acts as a directing group, enhancing regioselectivity in palladium-catalyzed reactions. Its strong σ-donor and weak π-acceptor properties stabilize transition states, favoring coupling at the 3-position. Comparative studies with chloro/bromo analogs show faster oxidative addition kinetics for iodo derivatives .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during Suzuki-Miyaura coupling of this compound?

Optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and using anhydrous solvents reduce deboronation. Pre-activation of boronic acids with bases like K₂CO₃ improves coupling efficiency. Monitoring reaction progress via ¹H NMR helps identify intermediates prone to decomposition .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

Systematic substitution at the 6- and 7-positions with electron-withdrawing groups (e.g., -NO₂, -CF₃) enhances binding to target proteins like influenza endonuclease. Activity cliffs are resolved by comparing IC₅₀ values of analogs with varying steric bulk .

Q. What computational tools predict feasible synthetic routes for novel this compound derivatives?

Retrosynthetic algorithms (e.g., AI-driven platforms like Pistachio or Reaxys) analyze reaction databases to propose routes prioritizing atom economy and yield. Density functional theory (DFT) calculations model transition states to validate mechanistic pathways .

Q. How are bioactivity discrepancies resolved between in vitro and in vivo studies of iodinated quinolinones?

Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) identifies degradation pathways. For antimicrobial agents, adjusting logP via substituent modification improves membrane permeability. Parallel assays under varying pH and serum conditions isolate confounding factors .

Q. Tables

| Bioactivity Profiles | Target | MIC/IC₅₀ | Reference |

|---|---|---|---|

| Antimicrobial (B. proteus) | Bacterial membrane disruption | 16–32 µg/mL | |

| Influenza Endonuclease Inhibition | Metal-binding active site | 0.8–3.2 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。